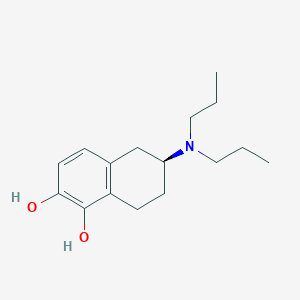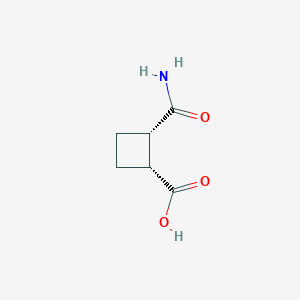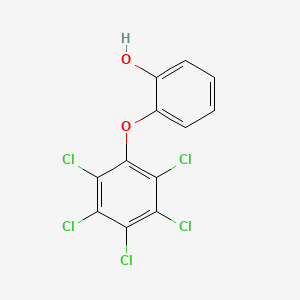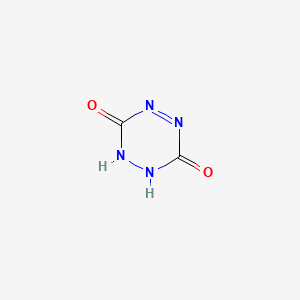
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one typically involves the introduction of fluorine atoms into a heptanone backbone. One common method is the fluorination of 1-phenylheptan-1-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to achieve high yields and purity. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. This can affect various biochemical pathways and processes, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound with similar properties but different applications.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-one is unique due to its specific structure and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
CAS No. |
78960-66-4 |
|---|---|
Molecular Formula |
C13H5F13O |
Molecular Weight |
424.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-phenylheptan-1-one |
InChI |
InChI=1S/C13H5F13O/c14-8(15,7(27)6-4-2-1-3-5-6)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-5H |
InChI Key |
WEZRUJCIUIEOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


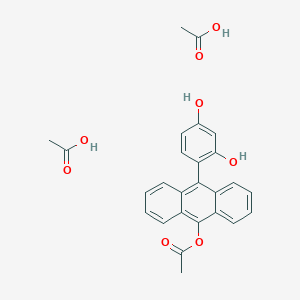

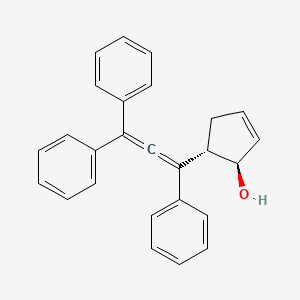
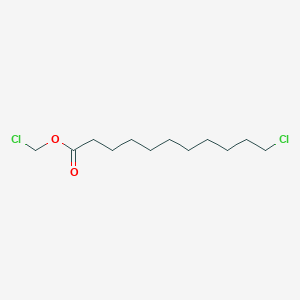
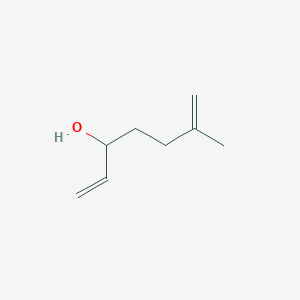
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

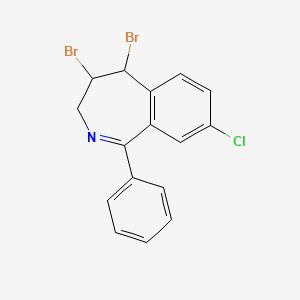
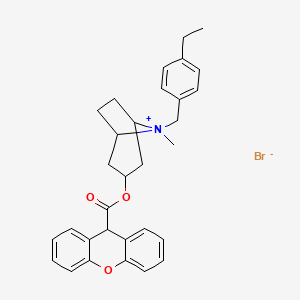
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
